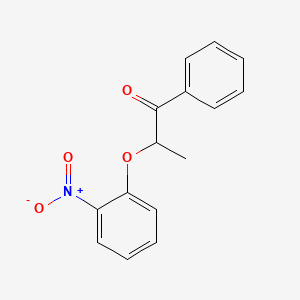
Selenophene-3-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Selenophene-3-carbonyl chloride is an organoselenium compound that belongs to the class of selenophenes, which are selenium-containing heterocycles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of selenophene-3-carbonyl chloride typically involves the chlorination of selenophene derivatives. One common method is the reaction of selenophene-3-carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions. This reaction converts the carboxylic acid group into a carbonyl chloride group, yielding this compound .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of selenium compounds due to their potential toxicity and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Selenophene-3-carbonyl chloride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, forming corresponding amides, esters, or thioesters.
Common Reagents and Conditions
Thionyl Chloride (SOCl₂): Used for the chlorination of selenophene-3-carboxylic acid.
Lithium Aluminum Hydride (LiAlH₄): Used for the reduction of the carbonyl chloride group.
Oxidizing Agents: Such as hydrogen peroxide (H₂O₂) for oxidation reactions.
Major Products Formed
Amides, Esters, Thioesters: Formed through nucleophilic substitution reactions.
Alcohols: Formed through reduction reactions.
Selenoxides, Selenones: Formed through oxidation reactions.
Scientific Research Applications
Selenophene-3-carbonyl chloride and its derivatives have been studied for various scientific research applications:
Medicinal Chemistry: Selenophene derivatives have shown potential as anticancer, antibacterial, and antioxidant agents.
Materials Science: Selenophenes are used in the development of organic semiconductors and light-emitting materials.
Coordination Chemistry: Selenophene derivatives can act as ligands in coordination complexes, which are useful in catalysis and material synthesis.
Mechanism of Action
The mechanism of action of selenophene-3-carbonyl chloride depends on its specific application. In medicinal chemistry, selenophene derivatives often exert their effects through interactions with biological targets such as enzymes and receptors. For example, they may inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting cellular processes . The exact molecular targets and pathways involved can vary depending on the specific derivative and its intended use .
Comparison with Similar Compounds
Similar Compounds
Thiophene-3-carbonyl chloride: A sulfur analog of selenophene-3-carbonyl chloride, with similar chemical properties but different reactivity due to the presence of sulfur instead of selenium.
Furan-3-carbonyl chloride: An oxygen analog, which is less reactive compared to this compound due to the presence of oxygen.
Uniqueness
This compound is unique due to the presence of selenium, which imparts distinct chemical properties such as higher reactivity and the ability to participate in unique redox reactions. These properties make selenophene derivatives valuable in applications where other heterocycles like thiophenes and furans may not be as effective .
Properties
CAS No. |
75529-68-9 |
|---|---|
Molecular Formula |
C5H3ClOSe |
Molecular Weight |
193.50 g/mol |
IUPAC Name |
selenophene-3-carbonyl chloride |
InChI |
InChI=1S/C5H3ClOSe/c6-5(7)4-1-2-8-3-4/h1-3H |
InChI Key |
SPDHFEGMNPCZOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C[Se]C=C1C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



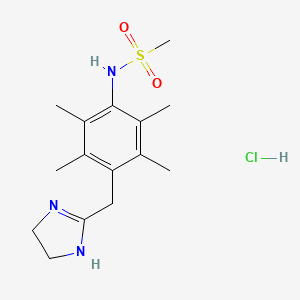

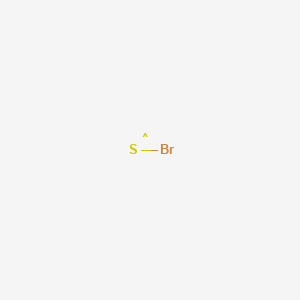
![4-[(3-methylphenyl)methyl]-2-piperazin-1-yl-1,3-thiazole;sulfuric acid](/img/structure/B14455080.png)
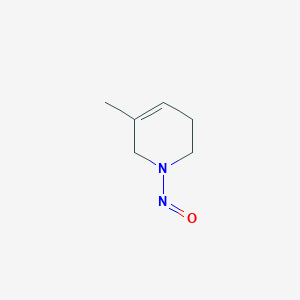

![Diethyl{[5-(ethoxycarbonyl)-2,4-dimethyl-1h-pyrrol-3-yl]methyl}propanedioate](/img/structure/B14455111.png)
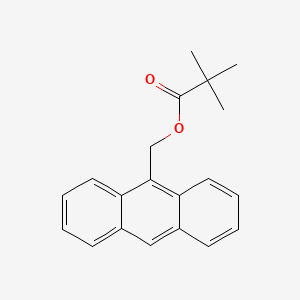
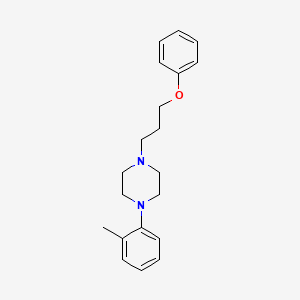
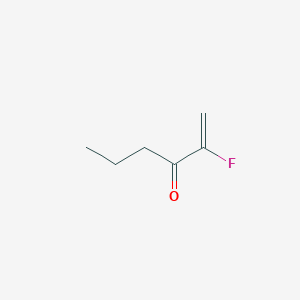
![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14455141.png)
